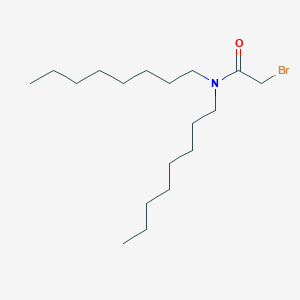

Bromoacetamide, N,N-dioctyl-

Description

Overview of Bromoacetamide Chemistry in Synthetic Paradigms

Bromoacetamides are a class of organic compounds that serve as versatile reagents and building blocks in organic synthesis. The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic substitution. This reactivity is central to the utility of bromoacetamides in various synthetic transformations.

The bromoacetamide moiety can participate in a range of chemical reactions, including:

Alkylation of Nucleophiles: Bromoacetamides are effective alkylating agents for a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of an acetamide (B32628) functional group into various molecular scaffolds.

Synthesis of Heterocycles: The electrophilic nature of the α-carbon facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals.

Radical Reactions: Under specific conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. These radicals can participate in addition reactions to alkenes and other unsaturated systems.

The reactivity of bromoacetamides is influenced by the substituents on the nitrogen atom. In the case of N,N-disubstituted bromoacetamides, the absence of an N-H proton prevents certain side reactions and can influence the conformational properties of the molecule.

Significance of Long-Chain N,N-Dialkyl Substituents in Chemical Systems

The incorporation of long-chain N,N-dialkyl substituents, such as the two octyl groups in N,N-dioctylbromoacetamide, profoundly influences the physicochemical properties of a molecule. These long hydrocarbon chains are nonpolar and flexible, imparting a significant lipophilic character to the compound.

Key effects of long-chain N,N-dialkyl substituents include:

Solubility: The presence of long alkyl chains dramatically decreases a molecule's solubility in polar solvents like water, while increasing its solubility in nonpolar organic solvents and lipidic environments. oup.com This property is crucial for applications involving liquid-liquid extraction or for designing molecules that can interact with or traverse biological membranes. The solubility of N,N-dialkyl amides is influenced by the length of the alkyl chains. researchgate.net

Self-Assembly and Intermolecular Interactions: The van der Waals forces between long alkyl chains can drive the self-assembly of molecules into ordered structures, such as micelles, vesicles, or liquid crystals. The length and branching of the alkyl chains can be tuned to control the morphology of these supramolecular assemblies. tandfonline.com

Surface Activity: Molecules possessing both a hydrophilic head group and long hydrophobic tails can exhibit surfactant properties, reducing the surface tension at interfaces.

Steric Hindrance: The bulky nature of two long alkyl chains can create steric hindrance around the functional groups of the molecule, potentially influencing their reactivity by controlling the access of reactants to the reactive sites.

Research Trajectories and Academic Relevance of N,N-Dioctylbromoacetamide

While direct research on N,N-dioctylbromoacetamide is limited, its structural motifs suggest several potential areas of academic and industrial research. The combination of a reactive bromoacetamide group with lipophilic dioctyl chains makes it a candidate for applications where this dual functionality is advantageous.

Potential research directions include:

Functionalization of Surfaces and Polymers: The long alkyl chains can serve as anchors to nonpolar surfaces or integrate into polymer matrices, while the bromoacetamide group remains available for subsequent chemical modification. This could be utilized in the development of functional coatings, sensors, or biocompatible materials.

Synthesis of Amphiphilic Molecules: N,N-Dioctylbromoacetamide can serve as a precursor for the synthesis of complex amphiphilic molecules. By substituting the bromine atom with a hydrophilic group, a surfactant-like molecule with tailored properties could be created.

Probes for Biological Systems: The lipophilic nature of the dioctyl chains could facilitate the transport of the molecule across cell membranes, allowing the bromoacetamide group to act as a reactive probe for studying biological processes or for the targeted alkylation of biomolecules.

Metal Ion Extraction: N,N-dialkyl amides have been investigated for their ability to extract metal ions, particularly in the context of nuclear fuel reprocessing. researchgate.net The specific structure of N,N-dioctylbromoacetamide, with its additional functional group, could be explored for the selective extraction of specific metal ions. For instance, related diglycolamides with N,N-dioctyl groups have shown high efficiency in extracting trivalent metal ions.

The academic relevance of N,N-dioctylbromoacetamide lies in its potential as a tool for creating novel molecular architectures and functional materials. Research into its synthesis and reactivity would contribute to the broader understanding of how the interplay between reactive functional groups and long hydrocarbon chains can be harnessed for specific applications.

Physicochemical Data

Due to the limited availability of experimental data for N,N-dioctylbromoacetamide in public databases, the following table presents estimated or analogous data based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆BrNO | - |

| Molecular Weight | 362.39 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred |

| Boiling Point | > 200 °C (estimated) | Inferred |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from structure |

| Density | ~0.9-1.0 g/cm³ (estimated) | Inferred |

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-N,N-dioctylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36BrNO/c1-3-5-7-9-11-13-15-20(18(21)17-19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFDAMQSIJLBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336374 | |

| Record name | Bromoacetamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145570-18-9 | |

| Record name | Bromoacetamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for N,n Dioctylbromoacetamide

Precursor Synthesis and Derivatization

The quality and reactivity of the starting materials are paramount to the success of the synthesis. This section details the preparation of the key precursors: the secondary amine and the electrophilic acylating agent.

For instance, di-n-octylamine can be synthesized by reacting n-octylamine with an octyl halide (e.g., 1-bromooctane). A significant challenge in this approach is preventing over-alkylation, which leads to the formation of the tertiary amine, trioctylamine. google.com To enhance the selectivity for the secondary amine, specific bases and anhydrous solvents are employed. The use of cesium hydroxide (B78521) in a solvent like N,N-dimethylformamide (DMF) has been shown to promote mono-N-alkylation. google.com

Another route to amine precursors is the amination of alcohols. For example, n-octylamine can be synthesized from n-octanol and liquid ammonia (B1221849) over a catalyst at elevated temperature and pressure, a process where di-n-octylamine can be generated as a controllable byproduct. google.com

The introduction of the bromoacetyl group is accomplished using a highly reactive bromoacetylating agent. The most common and effective reagent for this purpose is bromoacetyl bromide (BrCH₂COBr). This α-halo acyl halide is a powerful electrophile due to the presence of two electron-withdrawing bromine atoms and the carbonyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the secondary amine.

The high reactivity of bromoacetyl bromide allows the reaction to proceed rapidly under mild conditions. nbinno.com An alternative reagent is bromoacetyl chloride, which exhibits similar reactivity. The choice between the bromide and chloride can sometimes be influenced by cost, availability, and specific reaction kinetics, though both are effective for the bromoacetylation of amines. ontosight.ai

| Reagent | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | 147-150 | Highly reactive, pungent odor, moisture-sensitive, widely used for bromoacetylation. nbinno.com |

| Bromoacetyl chloride | C₂H₂BrClO | 157.40 | 127-130 | Strongly acylating agent, corrosive, moisture-sensitive. ontosight.ai |

Optimized Reaction Conditions for N,N-Dioctylbromoacetamide Formation

The formation of the amide bond between di-n-octylamine and bromoacetyl bromide is an exothermic reaction that requires careful management of conditions to maximize yield and minimize side products.

The choice of solvent is critical as it influences the solubility of reactants, reaction rate, and the ease of product purification. Aprotic solvents are generally preferred for this type of acylation. ucl.ac.uk

A documented synthesis of N,N-dioctylbromoacetamide utilizes tetrahydrofuran (B95107) (THF) as the reaction solvent. chemicalbook.com THF is a good choice as it effectively dissolves the dioctylamine (B52008) precursor and is relatively unreactive towards the bromoacetyl bromide. Other common solvents for amidation reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724). ucl.ac.uk Polar aprotic solvents like DMF can enhance reactivity but their high boiling points can complicate the purification process. The reaction is often quenched by dilution with a less polar solvent like diethyl ether, followed by washing with an aqueous acid solution to remove any unreacted amine and the base catalyst. chemicalbook.com

| Solvent | Dielectric Constant (ε) | General Effect on Amide Formation |

|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | Good solubility for many organic reactants, moderate reaction rates. chemicalbook.com |

| Dichloromethane (DCM) | 8.9 | Excellent solvent for a wide range of reactants, commonly used. ucl.ac.uk |

| Acetonitrile | 37.5 | Polar aprotic, can accelerate reactions but may be less suitable for highly reactive reagents. |

| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar, enhances reactivity significantly but has a high boiling point, making removal difficult. |

Due to the high reactivity of bromoacetyl bromide, temperature control is essential to prevent side reactions and decomposition. google.com The reaction is typically initiated at a low temperature, such as 0°C, by adding the bromoacetyl bromide solution dropwise to the stirred solution of the amine and a non-nucleophilic base (e.g., diisopropylethylamine). chemicalbook.com Maintaining a low temperature during the addition phase helps to control the exothermic nature of the reaction. researchgate.netnih.gov

After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. chemicalbook.com This two-stage temperature profile allows for controlled initiation (kinetic control) followed by completion of the reaction (thermodynamic control). Inadequate temperature control can lead to the formation of impurities.

While the direct reaction between a secondary amine and a highly reactive acyl halide like bromoacetyl bromide proceeds efficiently without a true catalyst, it requires a stoichiometric amount of a base to act as a scavenger for the hydrobromic acid (HBr) that is formed as a byproduct. chemicalbook.com In the synthesis of N,N-dioctylbromoacetamide, a hindered tertiary amine such as diisopropylethylamine (DIPEA) or pyridine (B92270) is often used for this purpose. chemicalbook.comnih.gov These bases are nucleophilic enough to react with the acid but are too sterically hindered to compete with the di-n-octylamine in reacting with the bromoacetyl bromide.

In the broader context of amide bond formation, numerous catalytic methods have been developed to avoid the use of stoichiometric activating agents and harsh conditions. rsc.orgunimi.it These include methods utilizing boronic acids, zirconium catalysts, or ruthenium complexes that can form amides directly from carboxylic acids and amines or from alcohols and amines, often with greater atom economy and under milder conditions. ucl.ac.uksigmaaldrich.comacs.org While these advanced catalytic systems are generally not necessary for the straightforward synthesis of N,N-dioctylbromoacetamide from its amine and acyl bromide precursors, they represent the frontier of sustainable amide synthesis. mdpi.com

Purification Strategies and Yield Optimization for N,N-Dioctylbromoacetamide

The purification of N,N-dioctylbromoacetamide is crucial to remove unreacted starting materials, the hydrobromide salt of the base, and any potential side products. Given its nature as a long-chain aliphatic amide, it is largely insoluble in water, which simplifies the initial work-up. tandfonline.com

A standard purification protocol for N,N-dioctylbromoacetamide involves a liquid-liquid extraction followed by column chromatography. chemicalbook.com After the reaction is complete, the mixture is typically diluted with a non-polar solvent like diethyl ether and washed sequentially with an acidic solution (e.g., 10% hydrochloric acid) to remove the excess amine base, and then with water to remove any remaining water-soluble impurities. chemicalbook.com The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) and concentrated under reduced pressure. chemicalbook.com

Final purification is effectively achieved by column chromatography on silica (B1680970) gel. chemicalbook.com A solvent system of hexane (B92381) and ether (e.g., 85:15 v/v) has been shown to be effective for the elution of the product, yielding N,N-dioctylbromoacetamide as a brown oil with a high purity and a reported yield of 93%. chemicalbook.com For other long-chain amides, purification by distillation is also a viable method. tandfonline.com The high molecular weight and likely high boiling point of N,N-dioctylbromoacetamide would necessitate vacuum distillation.

For assessing the purity of haloacetamides, gas chromatography (GC) is a suitable analytical technique. nih.gov

Yield Optimization

While a high yield of 93% has been reported, further optimization can be considered by systematically varying key reaction parameters. chemicalbook.com The principles of yield optimization for N-alkylation and amidation reactions can be applied here.

Key parameters for optimization include:

Choice of Base: The basicity and solubility of the base can influence the reaction rate and selectivity. While N,N-diisopropylethylamine is effective, other bases like triethylamine (B128534) or inorganic bases such as cesium carbonate could be explored. mdpi.comresearchgate.net Cesium carbonate has been noted for its effectiveness in promoting mono-N-alkylation reactions. researchgate.net

Solvent: The polarity of the solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents like tetrahydrofuran, dichloromethane, or acetonitrile are commonly used. mdpi.comchemicalbook.com

Stoichiometry of Reactants: Adjusting the molar ratios of the amine, acylating agent, and base can impact the yield and minimize the presence of unreacted starting materials in the final product.

The following table summarizes various purification and analytical techniques applicable to N,N-dioctylbromoacetamide and related long-chain amides.

| Technique | Purpose | Key Considerations | Reference |

| Liquid-Liquid Extraction | Initial work-up to remove water-soluble impurities and excess base. | Use of an acidic wash to remove amine bases. | chemicalbook.com |

| Column Chromatography | Final purification to achieve high purity. | Silica gel as the stationary phase with a non-polar eluent system (e.g., hexane/ether). | chemicalbook.com |

| Distillation | Alternative purification method for thermally stable compounds. | Requires vacuum due to the likely high boiling point of the compound. | tandfonline.com |

| Counter-Current Chromatography | Advanced purification technique for complex mixtures. | Can be used for preparative isolation of amides. | researchgate.net |

| Reversed-Phase Liquid Chromatography | Purification of polar and non-polar compounds. | Suitable for amides with varying polarity. | researchgate.net |

| Gas Chromatography (GC) | Purity analysis. | Often coupled with a detector like an electron capture detector (ECD) for haloacetamides. | nih.gov |

By carefully selecting the synthetic pathway and optimizing the reaction and purification conditions, N,N-dioctylbromoacetamide can be produced in high yield and purity, suitable for its intended applications.

Advanced Spectroscopic and Structural Characterization of N,n Dioctylbromoacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

The two n-octyl chains are chemically equivalent due to free rotation around the C-N bonds, simplifying the spectrum. The protons on the carbon adjacent to the nitrogen atom (α-CH₂) are expected to be deshielded by the electron-withdrawing amide group and will likely appear as a triplet at approximately 3.3-3.5 ppm. The subsequent methylene (B1212753) groups (β-CH₂ to ζ-CH₂) of the octyl chains would produce a complex multiplet region between approximately 1.2 and 1.6 ppm. The terminal methyl groups (CH₃) of the octyl chains, being the most shielded, are predicted to appear as a triplet around 0.8-0.9 ppm.

The methylene protons of the bromoacetyl group (Br-CH₂-C=O) are situated between two electron-withdrawing groups, the bromine atom and the carbonyl group. This environment leads to significant deshielding, and their signal is expected to be a singlet in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for N,N-Dioctylbromoacetamide

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Terminal CH₃ (octyl) | 0.8 - 0.9 | Triplet |

| Internal CH₂ (octyl, 6 groups) | 1.2 - 1.6 | Multiplet |

| α-CH₂ (next to N) | 3.3 - 3.5 | Triplet |

| CH₂ (bromoacetyl) | 3.8 - 4.0 | Singlet |

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of N,N-dioctylbromoacetamide. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and is expected to resonate in the range of 165-170 ppm. The carbon atom of the bromoacetyl group bonded to the bromine (Br-CH₂) will also be significantly downfield, with a predicted chemical shift of approximately 25-30 ppm.

For the n-octyl chains, the carbon atom directly attached to the nitrogen (α-C) is anticipated to appear around 45-50 ppm. The subsequent carbons of the alkyl chain will have chemical shifts in the typical aliphatic region (approximately 22-32 ppm), with the terminal methyl carbon (CH₃) being the most upfield at around 14 ppm. Due to the symmetry of the two octyl groups, only eight signals are expected for the sixteen carbons of these chains.

Predicted ¹³C NMR Chemical Shifts for N,N-Dioctylbromoacetamide

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 170 |

| Br-CH₂ | 25 - 30 |

| α-C (next to N) | 45 - 50 |

| C2-C7 (octyl chain) | 22 - 32 |

| C8 (terminal CH₃) | ~14 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity between the protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the α-CH₂ protons and the β-CH₂ protons of the octyl chains, and sequentially between all the adjacent methylene groups along the octyl chain. The singlet for the bromoacetyl protons would not show any COSY correlations.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. chemicalbook.com An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton group to the ¹³C signal of the carbon to which it is attached. For instance, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~28 ppm, confirming the Br-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com Key HMBC correlations for N,N-dioctylbromoacetamide would include:

A correlation between the α-CH₂ protons of the octyl chains (~3.4 ppm) and the amide carbonyl carbon (~168 ppm).

A correlation between the protons of the bromoacetyl group (~3.9 ppm) and the amide carbonyl carbon (~168 ppm).

Correlations between the α-CH₂ protons and the C2 and C3 carbons of the octyl chains.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. spectrabase.com

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrations

The IR spectrum of N,N-dioctylbromoacetamide is predicted to be dominated by absorptions arising from the amide and alkyl functionalities. A strong absorption band, characteristic of the amide C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for the presence of the tertiary amide group.

The C-N stretching vibration of the tertiary amide is expected to be observed in the 1200-1300 cm⁻¹ region. The spectrum will also feature prominent C-H stretching vibrations from the numerous methylene and methyl groups of the octyl chains, typically appearing just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to fall in the lower frequency region, typically between 500 and 700 cm⁻¹.

Predicted Characteristic IR Absorptions for N,N-Dioctylbromoacetamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (amide) | Stretch | 1630 - 1680 (strong) |

| C-N (amide) | Stretch | 1200 - 1300 |

| C-H (alkyl) | Stretch | 2850 - 2960 (strong) |

| CH₂ (alkyl) | Bend (scissoring) | 1450 - 1470 |

| CH₃ (alkyl) | Bend (asymmetric) | ~1465 |

| CH₃ (alkyl) | Bend (symmetric) | ~1375 |

| C-Br | Stretch | 500 - 700 |

Raman Spectroscopic Investigation of Molecular Symmetries

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. spectrabase.com While strong IR bands arise from vibrations that cause a significant change in the dipole moment, strong Raman bands result from vibrations that lead to a change in the polarizability of the molecule.

For N,N-dioctylbromoacetamide, the C-C skeletal vibrations of the long alkyl chains are expected to produce a series of well-defined bands in the Raman spectrum, particularly in the "fingerprint" region below 1500 cm⁻¹. The symmetric C-H stretching vibrations of the alkyl groups are also typically strong in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum, although its intensity can vary. The C-Br stretch is also expected to be Raman active. Due to the lack of high symmetry in the molecule, many of the vibrational modes are expected to be active in both IR and Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for N,N-dioctylbromoacetamide. Therefore, the following sections describe the principles of the techniques that would be applied for its analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike unit-resolution mass spectrometers, which provide nominal mass, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unequivocal determination of a compound's elemental composition.

For N,N-dioctylbromoacetamide (C₁₈H₃₆BrNO), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). An experimentally obtained HRMS value that matches this theoretical mass would confirm the elemental formula. This technique is invaluable for distinguishing between isobaric interferences, which are molecules that have the same nominal mass but different elemental formulas.

Interactive Data Table: Theoretical Isotopic Masses for HRMS Analysis of N,N-Dioctylbromoacetamide

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| ¹³C | 13.003355 | |

| Hydrogen | ¹H | 1.007825 |

| ²H | 2.014102 | |

| Bromine | ⁷⁹Br | 78.918337 |

| ⁸¹Br | 80.916291 | |

| Nitrogen | ¹⁴N | 14.003074 |

| ¹⁵N | 15.000109 | |

| Oxygen | ¹⁶O | 15.994915 |

| ¹⁷O | 16.999131 | |

| ¹⁸O | 17.999160 |

This table provides the atomic masses of the stable isotopes of the elements present in N,N-dioctylbromoacetamide. These values are used to calculate the theoretical exact mass of the molecule and its various isotopologues, which can be compared against experimental HRMS data for structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules, including those that are thermally labile or non-volatile. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For N,N-dioctylbromoacetamide, ESI-MS would likely produce a protonated molecule, [M+H]⁺. This is because the amide group can be readily protonated. The resulting mass spectrum would show a prominent peak corresponding to the mass of this ion. A key advantage of ESI is that it typically imparts little excess energy to the analyte, minimizing fragmentation and preserving the molecular ion. Tandem mass spectrometry (MS/MS) can then be performed on the isolated [M+H]⁺ ion to induce fragmentation and obtain structural information.

X-ray Diffraction Studies of Crystalline N,N-Dioctylbromoacetamide (If Applicable)

No published X-ray diffraction data for N,N-dioctylbromoacetamide could be located. X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this technique to be applicable, N,N-dioctylbromoacetamide would first need to be obtained in a single crystal form of sufficient quality.

Chemical Reactivity and Transformation Pathways of N,n Dioctylbromoacetamide

Reactions at the Bromine Center

The bromine atom in N,N-dioctylbromoacetamide is a key site for various chemical transformations, including nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions (S\textsubscriptN1 and S\textsubscriptN2 Mechanisms)

N,N-Dioctylbromoacetamide can undergo nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions can proceed through either an S\textsubscriptN2 or, less commonly, an S\textsubscriptN1 mechanism. rammohancollege.ac.inlibretexts.org

The S\textsubscriptN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs. rammohancollege.ac.in This concerted mechanism is favored for primary and secondary alkyl halides. libretexts.org Given that the α-carbon in N,N-dioctylbromoacetamide is primary, the S\textsubscriptN2 pathway is the more probable mechanism for its nucleophilic substitution reactions. libretexts.org The rate of an S\textsubscriptN2 reaction is dependent on the concentration of both the substrate and the nucleophile. rammohancollege.ac.in

The S\textsubscriptN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process involving the formation of a carbocation intermediate. rammohancollege.ac.in This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. libretexts.org For N,N-dioctylbromoacetamide, the formation of a primary carbocation would be energetically unfavorable, making the S\textsubscriptN1 mechanism less likely under typical conditions. libretexts.org

The table below summarizes kinetic data for the nucleophilic substitution of a related α-bromoamide, highlighting the influence of substituents on the reaction rate.

| Nucleophile (Substituent X) | Substrate (Substituent Y) | Cross-interaction constant (ρ\textsubscriptXY) | Proposed Mechanism |

| Electron-donating | Electron-donating | -0.32 | Concerted (Five-membered TS) |

| Electron-withdrawing | Electron-donating | -0.22 | Concerted (Five-membered TS) |

| Electron-donating | Electron-withdrawing | -1.80 | Concerted (Enolate-like TS) |

| Electron-withdrawing | Electron-withdrawing | -1.43 | Concerted (Enolate-like TS) |

| Data from kinetic studies of N-methyl-Y-α-bromoacetanilides with substituted X-benzylamines. koreascience.kriaea.org |

Elimination Reactions and Alkene Formation

In the presence of a base, N,N-dioctylbromoacetamide can potentially undergo elimination reactions to form an α,β-unsaturated amide. These reactions compete with nucleophilic substitution. libretexts.org The two main elimination mechanisms are E1 and E2. labster.com

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a base removes a β-hydrogen at the same time as the bromide leaving group departs, forming a double bond. libguides.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libguides.com Strong, hindered bases favor E2 elimination over S\textsubscriptN2 substitution. libretexts.org For N,N-dioctylbromoacetamide, a strong base could abstract a proton from the β-carbon of one of the octyl chains, leading to an elimination product. However, the acidity of these protons is low, making this a less favorable pathway compared to reactions at the more reactive α-carbon.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation intermediate, which then loses a proton to a weak base to form an alkene. labster.com Similar to the S\textsubscriptN1 mechanism, the E1 pathway is unlikely for N,N-dioctylbromoacetamide due to the instability of the primary carbocation that would be formed. libguides.com

The ratio of substitution to elimination products is influenced by several factors, including the structure of the substrate, the strength and steric hindrance of the base/nucleophile, and the reaction conditions. libretexts.orglibretexts.org For primary alkyl halides like N,N-dioctylbromoacetamide, S\textsubscriptN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are weak bases. libretexts.org

The following table outlines the general factors influencing the competition between substitution and elimination reactions for alkyl halides.

| Factor | Favors S\textsubscriptN2 | Favors E2 |

| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Nucleophile/Base | Strong, non-hindered nucleophile | Strong, hindered base |

| Solvent | Polar aprotic | |

| Temperature | Lower temperatures | Higher temperatures |

| General trends for alkyl halide reactivity. libretexts.org |

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in N,N-dioctylbromoacetamide can undergo homolytic cleavage to generate an α-amido radical. This can be initiated by radical initiators, transition metals, or photoredox catalysis. nih.govclockss.org These radical intermediates can participate in a variety of transformations, including cyclizations and cross-coupling reactions. nih.govclockss.org

Radical cyclization is a powerful method for forming cyclic compounds. clockss.org For instance, α-haloamides with a suitably positioned unsaturated bond can undergo intramolecular cyclization. clockss.orgresearchgate.net In the case of N,N-dioctylbromoacetamide, if one of the octyl chains contained a double bond, a radical cyclization could be initiated to form a lactam. Studies on related N-alkenyl α-bromoamides have shown that both 4-exo and 5-endo cyclizations are possible, leading to the formation of β- or γ-lactams, respectively. researchgate.net

Radical cross-coupling reactions of α-haloamides are also well-documented. thieme-connect.com These reactions involve the coupling of the α-amido radical with another radical species or a suitable coupling partner.

Reactivity of the Amide Functional Group

The tertiary amide group in N,N-dioctylbromoacetamide is generally stable but can undergo specific reactions under certain conditions.

Hydrolysis Mechanisms and Stability Studies

Amides can be hydrolyzed to the corresponding carboxylic acid and amine. rsc.org However, tertiary amides, such as N,N-dioctylbromoacetamide, are known to be significantly more resistant to hydrolysis than primary or secondary amides, often requiring vigorous conditions like high temperatures and strong acids or bases. nih.govresearchgate.net

Under acidic conditions, the hydrolysis mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent attack by water leads to a tetrahedral intermediate, which then collapses to give the carboxylic acid and the protonated amine. researchgate.net

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The departure of the amide anion is generally unfavorable, making this a difficult process. nih.govresearchgate.net However, a mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a methanol/dichloromethane (B109758) or methanol/dioxane mixture has been developed. nih.gov

Kinetic studies on the hydrolysis of N-substituted amides in high-temperature water suggest a first-order reaction with respect to both the amide and water, with the rate being pH-dependent. psu.edu The mechanism in near-neutral high-temperature water is proposed to be an S\textsubscriptN2-type reaction with water acting as the nucleophile. psu.edu The hydrolytic stability of N,N-dialkylamides is also a relevant area of study in fields such as nuclear fuel reprocessing. osti.goviaea.orgresearchgate.net

The table below presents data on the hydrolysis of various amides under specific mild alkaline conditions.

| Amide | Time (h) | Temperature (°C) | Yield (%) |

| N-Benzoyl-pyrrolidine | 24 | Reflux | 95 |

| N-Acetyl-L-proline | 24 | Room Temp | 92 |

| N-Phthaloyl-glycine | 48 | Room Temp | 90 |

| Data from a mild alkaline hydrolysis protocol using NaOH in MeOH/Dioxane. nih.gov |

Reactions with Organometallic Reagents

The reaction of amides with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can lead to the formation of ketones or tertiary alcohols. organicchemistrytutor.com However, amides are generally less reactive towards these nucleophiles than other carbonyl compounds like esters or acid chlorides. frontiersin.org

The reaction of a Grignard reagent with a tertiary amide can result in the formation of a ketone upon acidic workup. The reaction proceeds through the addition of the organometallic reagent to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is relatively stable and does not typically undergo a second addition. Subsequent hydrolysis yields the ketone.

Organocuprates, also known as Gilman reagents, are another class of organometallic compounds that can react with α-haloamides. masterorganicchemistry.comchem-station.com These reagents are known to participate in S\textsubscriptN2 reactions with alkyl halides, suggesting that a reaction with N,N-dioctylbromoacetamide could lead to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com Metal-catalyzed cross-coupling reactions of α-halo amides with various organometallic reagents, including those based on boron (Suzuki-Miyaura), magnesium (Kumada-Corriu), zinc (Negishi), and silicon (Hiyama), have been reviewed and provide a versatile route to α-aryl amides. thieme-connect.comthieme-connect.de

Influence of the N,N-Dioctyl Chains on Molecular Reactivity

The presence of two eight-carbon alkyl chains on the nitrogen atom significantly modulates the reactivity of the bromoacetamide core. This influence is primarily exerted through steric and electronic effects, which in turn affect the molecule's solubility and how it interacts with other molecules.

The two octyl groups attached to the nitrogen atom create substantial steric hindrance around the amide functionality. fiveable.me This steric bulk plays a crucial role in controlling the accessibility of the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine atom to incoming nucleophiles.

In nucleophilic acyl substitution reactions, the bulky N,N-dioctyl groups impede the approach of a nucleophile to the carbonyl carbon. fiveable.me This generally leads to a decrease in the reaction rate compared to less sterically hindered amides, such as primary or secondary amides. solubilityofthings.com The degree of steric hindrance can be a determining factor in the competition between different reaction pathways. For instance, in reactions with organometallic reagents, the significant steric hindrance provided by the N,N-dialkyl groups can favor ortho-metalation of an aromatic ring over direct nucleophilic addition to the carbonyl group. acs.org

The steric hindrance also influences the selectivity of reactions. For example, in base-induced rearrangements of N-alkyl arylsulphonamides, the size of the N-alkyl groups can determine the outcome of the reaction, with larger alkyl groups favoring rearrangement over cyclization due to the prevention of the necessary conformation for cyclization. mdpi.com While N,N-dioctylbromoacetamide itself is not an arylsulphonamide, this principle of steric control over reaction selectivity is broadly applicable.

The table below illustrates the expected qualitative effect of increasing N-alkyl chain length on the rate of a typical nucleophilic substitution reaction.

Table 1: Illustrative Effect of N-Alkyl Group Size on Relative Reaction Rates of Bromoacetamides

| N-Substituent(s) | Relative Steric Hindrance | Expected Relative Rate of Nucleophilic Attack |

| -H, -H (Bromoacetamide) | Low | High |

| -CH₃, -H (N-Methylbromoacetamide) | Moderate | Medium |

| -CH₃, -CH₃ (N,N-Dimethylbromoacetamide) | High | Low |

| -C₈H₁₇, -C₈H₁₇ (N,N-Dioctylbromoacetamide) | Very High | Very Low |

The long, nonpolar dioctyl chains dominate the physical properties of N,N-dioctylbromoacetamide, making it a lipophilic molecule. Consequently, it is expected to have very low solubility in polar solvents like water and high solubility in nonpolar organic solvents such as alkanes, ethers, and chlorinated hydrocarbons. The solubility of N,N-dialkylamides in certain media, such as supercritical carbon dioxide, has been observed to decrease with an increase in the length of the alkyl chains. researchgate.nethbni.ac.in

As a tertiary amide, N,N-dioctylbromoacetamide cannot act as a hydrogen bond donor, as it lacks a hydrogen atom on the nitrogen. libretexts.orgmsc-mu.com It can, however, act as a hydrogen bond acceptor through the carbonyl oxygen and the nitrogen lone pair. The inability to form extensive hydrogen bonding networks with itself leads to a lower boiling point compared to primary or secondary amides of similar molecular weight. msc-mu.com The intermolecular forces are primarily dominated by van der Waals interactions between the long octyl chains. These interactions, though individually weak, are collectively significant due to the large surface area of the molecule.

Table 2: Expected Solubility Profile of N,N-Dioctylbromoacetamide

| Solvent Type | Example | Expected Solubility | Primary Intermolecular Interaction |

| Nonpolar | Hexane (B92381), Toluene | High | Van der Waals forces |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | Dipole-dipole interactions |

| Polar Protic | Water, Ethanol | Very Low | Limited hydrogen bond accepting |

Derivatization and Functionalization Strategies

The bromoacetamide moiety is a versatile functional group for chemical modification. rsc.orgresearchgate.net The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

Common derivatization strategies for N,N-dioctylbromoacetamide would likely involve the displacement of the bromide ion by a variety of nucleophiles. These reactions would lead to the formation of a new covalent bond at the α-carbon. Given the steric hindrance from the N,N-dioctyl groups, these reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to less hindered bromoacetamides.

Potential derivatization reactions include:

Reaction with Amines: Nucleophilic substitution with primary or secondary amines would yield α-amino acetamide (B32628) derivatives.

Reaction with Thiols: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of α-thioether acetamides. Bromoacetamides are known to react selectively with thiols.

Reaction with Carboxylates: Carboxylate anions can act as nucleophiles to form ester derivatives. This reaction is sometimes facilitated by a catalyst. researchgate.net

Wittig-type Reactions: α-Haloacetamides can participate in reactions like the Wittig olefination to form α,β-unsaturated amides. acs.org

Copper-Catalyzed Reactions: There are examples of copper-catalyzed reactions involving α-haloacetamides to form new carbon-carbon bonds. rsc.org

These functionalization strategies allow for the introduction of a wide range of chemical moieties onto the bromoacetamide backbone, enabling the synthesis of diverse molecular architectures. The choice of nucleophile and reaction conditions would determine the final product. For instance, the use of a fluorescent nucleophile would result in a fluorescently tagged N,N-dioctylacetamide derivative, a strategy often employed for creating probes for biological imaging or analytical detection. researchgate.net

Theoretical and Computational Investigations of N,n Dioctylbromoacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. nih.gov These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. mdpi.com For N,N-dioctylbromoacetamide, DFT studies would focus on the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting chemical reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. In N,N-dioctylbromoacetamide, the HOMO is expected to have significant electron density localized on the nitrogen atom and the carbonyl oxygen due to the presence of lone pairs. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The presence of the electronegative bromine atom would likely cause the LUMO to be centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond.

The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov DFT calculations can also provide values for various global reactivity descriptors, which offer further insights into the molecule's electronic characteristics. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of N,N-Dioctylbromoacetamide Calculated at the B3LYP/6-31G(d) level of theory. Values are illustrative and based on typical results for similar haloacetamides.

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Egap (LUMO-HOMO) | 5.7 eV | Energy gap, indicating kinetic stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 0.8 eV | Energy released when an electron is added (approximated as -ELUMO) |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons, calculated as (I+A)/2 |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution, calculated as (I-A)/2 |

Natural Bond Orbital (NBO) analysis is another technique often used alongside DFT calculations. It helps to understand charge delocalization and hyperconjugative interactions within the molecule. nih.govresearchgate.net For N,N-dioctylbromoacetamide, NBO analysis would likely reveal significant resonance stabilization of the amide group, where the nitrogen lone pair delocalizes into the antibonding π* orbital of the carbonyl group, giving the C-N bond partial double-bond character. nanalysis.com

Understanding the mechanisms of chemical reactions requires identifying the transition states—the highest energy points along a reaction coordinate. matlantis.com Computational methods can locate these transient structures and calculate their energies, thereby determining the activation energy (Ea) of a reaction.

For N,N-dioctylbromoacetamide, several reaction pathways could be of interest. One is the nucleophilic substitution at the α-carbon, where the bromide ion acts as a leaving group. Another important process is the restricted rotation around the C-N amide bond, which is a characteristic feature of amides due to resonance. nanalysis.comnih.gov

To study these pathways, computational chemists can use methods like the Nudged Elastic Band (NEB) to find the minimum energy path between the reactant and product. matlantis.comdtu.dk Once an approximate path is known, algorithms can pinpoint the exact geometry of the transition state and its energy. The calculated activation energy provides a quantitative measure of the reaction rate. For instance, the rotational barrier of the amide bond in N,N-disubstituted amides can be significant, often in the range of 15-25 kcal/mol, making the interconversion between different conformers slow at room temperature. mdpi.com

Table 2: Illustrative Calculated Activation Energies for N,N-Dioctylbromoacetamide Values are hypothetical and based on computational studies of analogous amide systems.

| Reaction Pathway | Computational Method | Estimated Activation Energy (Ea) | Significance |

| C-N Amide Bond Rotation | DFT (e.g., M06-2X) | 18 - 22 kcal/mol | Determines the rate of interconversion between rotational isomers (rotamers). |

| SN2 reaction with a nucleophile (e.g., Cl-) | DFT with solvent model (e.g., SMD) | 20 - 25 kcal/mol | Predicts the reactivity of the C-Br bond towards nucleophilic attack. |

Molecular Dynamics Simulations of the Conformational Landscape

N,N-dioctylbromoacetamide is a highly flexible molecule due to its two long octyl chains. This flexibility results in a vast number of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time. mdpi.comrsc.org

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. nih.gov This allows for the observation of how the molecule folds, flexes, and interacts with its environment, such as a solvent. mdpi.com For N,N-dioctylbromoacetamide, an MD simulation would reveal the preferred conformations of the octyl chains (e.g., extended vs. folded) and their dynamic behavior.

Key properties that can be extracted from MD simulations include:

Radius of Gyration (Rg): A measure of the molecule's compactness. Fluctuations in Rg over time indicate conformational changes. mdpi.com

Root Mean Square Deviation (RMSD): Tracks how much the molecule's structure deviates from a reference structure over the course of the simulation.

Radial Distribution Functions (RDFs): Describe the probability of finding other atoms or solvent molecules at a certain distance from a specific atom in the solute.

Simulations of long-chain alkyl molecules have shown that these chains can adopt various states, from fully extended to highly disordered, depending on factors like temperature and the surrounding medium. nih.govaps.org MD simulations of N,N-dioctylbromoacetamide in an aqueous environment could provide insight into its hydrophobic behavior and tendency to aggregate.

Table 3: Typical Parameters and Outputs of an MD Simulation for N,N-Dioctylbromoacetamide

| Simulation Parameter/Output | Typical Value/Description | Purpose |

| Input Parameters | ||

| Force Field | CHARMM, AMBER, or OPLS | Defines the potential energy function for atomic interactions. |

| System Size | ~10,000 atoms (solute + solvent) | Ensures the solute is adequately solvated to avoid self-interaction artifacts. |

| Simulation Time | 100 - 500 nanoseconds | Allows for sufficient sampling of conformational space. |

| Temperature | 298 K (25 °C) | Simulates behavior under standard laboratory conditions. |

| Output Analyses | ||

| Radius of Gyration (Rg) | Analysis of the trajectory over time | To assess the overall shape and size (compactness) of the molecule. |

| Conformational Clustering | Grouping of similar structures | To identify the most populated and stable conformations. |

| Solvent Accessible Surface Area (SASA) | Calculation based on atomic positions | To quantify the exposure of hydrophobic and hydrophilic regions to the solvent. |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. wikipedia.org A QSAR model takes the form of a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a measured activity. mdpi.com

Should N,N-dioctylbromoacetamide be part of a series of compounds tested for a particular biological effect (e.g., as an enzyme inhibitor or antimicrobial agent), QSAR modeling could be used to understand the mechanism of action. The process involves several steps:

Data Set Generation: A series of structurally related haloacetamides would be synthesized, varying, for example, the length of the alkyl chains or the halogen atom. Their biological activity would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP for lipophilicity), electronic descriptors (e.g., HOMO/LUMO energies from DFT), and steric or topological indices.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that finds the best correlation between the descriptors and the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation.

A resulting QSAR model might reveal, for instance, that the activity of N,N-dialkylbromoacetamides is positively correlated with lipophilicity (longer alkyl chains) and the electrophilicity of the α-carbon. This would suggest a mechanism involving membrane interaction and a subsequent nucleophilic attack on the molecule. Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.

Table 4: Example of a Hypothetical QSAR Model for a Series of N,N-Dialkylhaloacetamides This equation is illustrative of a typical QSAR model format.

Equation: log(1/IC50) = 0.5 * cLogP - 1.2 * E_LUMO + 0.8 * MR - 2.1

| Component | Description | Implication for Activity |

| log(1/IC50) | The dependent variable; a measure of biological activity (e.g., inhibitory concentration). | Higher values indicate greater potency. |

| cLogP | Calculated LogP; a descriptor for lipophilicity. | The positive coefficient suggests that higher lipophilicity (longer alkyl chains) increases activity. |

| E_LUMO | Energy of the LUMO; an electronic descriptor for electrophilicity. | The negative coefficient suggests that a lower LUMO energy (greater susceptibility to nucleophilic attack) enhances activity. |

| MR | Molar Refractivity; a steric descriptor related to molecular volume. | The positive coefficient suggests that larger, more polarizable molecules are more active. |

Advanced Research Applications of N,n Dioctylbromoacetamide

Application as a Key Intermediate in Complex Organic Synthesis

The presence of a reactive bromine atom makes N,N-dioctylbromoacetamide an excellent electrophilic building block in organic synthesis. The two n-octyl groups provide significant steric bulk and lipophilicity, influencing the solubility and reactivity of the molecule and its derivatives.

Precursor for N,N-Dioctyl-Substituted Ligands (e.g., for Metal Ion Complexation)

N,N-dioctylbromoacetamide serves as a crucial starting material for the synthesis of N,N-dioctyl-substituted ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The long alkyl chains enhance the solubility of these metal complexes in nonpolar organic solvents, which is advantageous for applications in homogeneous catalysis and materials science.

The synthesis typically involves the nucleophilic substitution of the bromide by a suitable coordinating group. For example, reaction with a primary or secondary amine can introduce additional nitrogen donor atoms, leading to the formation of multidentate ligands. Similarly, reaction with thiol-containing compounds can yield ligands with soft sulfur donor atoms, which have a high affinity for heavy metal ions.

Table 1: Examples of N,N-Dioctyl-Substituted Ligands Synthesized from N,N-Dioctylbromoacetamide

| Ligand Type | Synthesized Ligand Structure | Potential Metal Ion Coordination |

| Bidentate (N,N') | R-NH-CH₂-C(O)N(C₈H₁₇)₂ | Cu(II), Ni(II), Pd(II) |

| Tridentate (N,N',S) | R-S-CH₂-C(O)N(C₈H₁₇)₂ | Ag(I), Hg(II), Cd(II) |

| Bidentate (N,O) | R-O-CH₂-C(O)N(C₈H₁₇)₂ | Fe(III), Co(II), Zn(II) |

Note: 'R' represents a generic organic substituent.

The properties of the resulting metal complexes, such as their catalytic activity, luminescence, and magnetic behavior, can be fine-tuned by varying the nature of the coordinating groups and the metal ion.

Building Block for Heterocyclic Compounds

N,N-dioctylbromoacetamide is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The bromoacetamide moiety can participate in cyclization reactions with a range of dinucleophiles to form five, six, and seven-membered rings. The dioctyl groups often direct the regioselectivity of these reactions and influence the physical properties of the resulting heterocyclic products, such as their solubility and crystallinity.

For instance, reaction with 1,2-diamines can lead to the formation of piperazinone derivatives, while reaction with 2-aminothiophenol (B119425) can yield benzothiazinone structures. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. The incorporation of the N,N-dioctylamide group can enhance the lipophilicity of these compounds, which may be beneficial for their application in drug delivery and materials science.

Exploration in Supramolecular Chemistry and Self-Assembly Studies

The amphiphilic nature of N,N-dioctylbromoacetamide, arising from the polar bromoacetamide head group and the nonpolar octyl tails, makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. In appropriate solvents, these molecules can spontaneously organize into well-defined nanostructures, such as micelles, vesicles, or monolayers at interfaces.

The self-assembly is driven by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and dipole-dipole interactions between the amide groups. The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction that can further direct the self-assembly process.

Table 2: Potential Supramolecular Assemblies of N,N-Dioctylbromoacetamide

| Assembly Type | Driving Forces | Potential Applications |

| Micelles | Hydrophobic interactions | Drug delivery, nanoreactors |

| Vesicles | Bilayer formation in polar solvents | Encapsulation, artificial cells |

| Langmuir Monolayers | Interfacial self-assembly | Thin films, sensors |

The ability to control the self-assembly of N,N-dioctylbromoacetamide and its derivatives opens up possibilities for the bottom-up fabrication of novel functional materials with tailored properties.

Utilisation in Analytical Chemistry as a Derivatizing Agent

In analytical chemistry, particularly in chromatographic techniques, derivatization is often employed to enhance the detectability and separation of analytes. N,N-dioctylbromoacetamide can function as a derivatizing agent for compounds containing nucleophilic functional groups, such as thiols, phenols, and amines.

The reaction of N,N-dioctylbromoacetamide with an analyte introduces the N,N-dioctylacetamide moiety, which can significantly alter the analyte's properties. The increased molecular weight and lipophilicity of the derivative can lead to improved chromatographic retention and separation. Furthermore, the introduction of the amide group can enhance the response in certain detectors, such as mass spectrometers.

For example, the derivatization of low-molecular-weight thiols with N,N-dioctylbromoacetamide can make them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The long octyl chains can improve their volatility for GC analysis or their retention on reversed-phase LC columns.

Role in Fundamental Studies of Interfacial Chemistry

The amphiphilic character of N,N-dioctylbromoacetamide makes it a useful model compound for fundamental studies of interfacial chemistry. At the air-water or liquid-liquid interface, these molecules can form organized monolayers, known as Langmuir films. The behavior of these films can be studied using techniques such as Langmuir-Blodgett trough measurements, which provide information about the molecular packing, orientation, and phase transitions at the interface.

By studying how factors like surface pressure, temperature, and the composition of the subphase affect the properties of the N,N-dioctylbromoacetamide monolayer, researchers can gain insights into the fundamental principles governing molecular interactions at interfaces. This knowledge is crucial for the development of new surfactants, emulsifiers, and coatings. The reactive bromo-functional head group also allows for subsequent chemical modifications of the monolayer, enabling the creation of functionalized surfaces with specific properties.

Future Directions and Emerging Research Avenues for N,n Dioctylbromoacetamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is reshaping the synthesis of chemical compounds. researchgate.netsphinxsai.comeurekaselect.com Future research into N,N-Dioctylbromoacetamide will likely prioritize the development of manufacturing processes that are not only efficient but also environmentally benign. boehringer-ingelheim.com

Key areas of investigation will include:

Alternative Solvents: Moving away from traditional, often hazardous, organic solvents towards greener alternatives like bio-based solvents (e.g., ethyl lactate), supercritical fluids, or even water will be a primary goal. eurekaselect.comresearchgate.net

Catalytic Innovations: The development of novel catalysts can lead to milder reaction conditions, reduced waste, and higher atom economy. sphinxsai.com Research into enzymatic or photoenzymatic catalysis, for instance, could offer highly selective and sustainable routes to α-haloamides. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. Applying flow chemistry to the synthesis of N,N-Dioctylbromoacetamide could lead to a more efficient and scalable production method.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, Aprotic polar solvents | Bio-derived solvents, Supercritical CO2, Water |

| Catalysts | Stoichiometric reagents | Biocatalysts, Photocatalysts, Recyclable catalysts |

| Process | Batch processing | Continuous flow synthesis |

| Waste | Higher waste generation | Reduced waste streams, easier recycling |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions, lower energy input |

Investigation of N,N-Dioctylbromoacetamide in Advanced Material Science

The distinct molecular architecture of N,N-Dioctylbromoacetamide, featuring both a polar amide group and nonpolar octyl chains, suggests its potential utility in the creation of novel materials with tailored properties.

Future research in this area could focus on:

Functional Polymers: The bromoacetyl group can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with dioctylamide side chains, which could impart unique solubility, thermal, or mechanical properties.

Self-Assembling Systems: The amphiphilic nature of molecules derived from N,N-Dioctylbromoacetamide could be exploited to create self-assembling systems such as micelles, vesicles, or organogels. The long octyl chains can drive assembly through hydrophobic interactions, while the polar head can be further functionalized.

Surface Modifiers: The compound could be used to modify surfaces, imparting hydrophobicity or other desired properties. The reactive bromine atom allows for covalent attachment to a variety of substrates, creating robust and durable coatings.

Exploration of its Reactivity in Niche Chemical Transformations

The α-haloamide motif is a versatile functional group in organic synthesis. nih.gov While reactions like nucleophilic substitution are well-known, future research can delve into more specialized transformations for N,N-Dioctylbromoacetamide.

Emerging avenues for investigation include:

Radical Chemistry: The carbon-bromine bond can be homolytically cleaved to generate an α-amido radical. This highly reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening pathways to complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling: While challenging, the development of new catalytic systems for the cross-coupling of α-bromoamides could significantly expand their synthetic utility. This would enable the direct introduction of aryl, vinyl, or alkynyl groups at the α-position.

Multicomponent Reactions: Designing novel multicomponent reactions where N,N-Dioctylbromoacetamide acts as a key building block could provide rapid access to diverse and complex molecules from simple starting materials.

Integration with High-Throughput Screening for New Chemical Discoveries

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific activity. researchgate.netnih.gov The reactivity of N,N-Dioctylbromoacetamide makes it an excellent scaffold for the creation of compound libraries for HTS.

Future directions in this domain include:

Library Synthesis: By reacting N,N-Dioctylbromoacetamide with a diverse array of nucleophiles, a large library of compounds with a common N,N-dioctylacetamido core can be rapidly synthesized. This can be achieved using automated synthesis platforms.

Drug Discovery: Amide-containing molecules are prevalent in pharmaceuticals. researchgate.net Screening libraries derived from N,N-Dioctylbromoacetamide could lead to the identification of new hit compounds for various biological targets.

Materials Discovery: HTS is not limited to drug discovery. Automated screening of materials properties could be used to rapidly identify derivatives of N,N-Dioctylbromoacetamide with desirable characteristics for applications in electronics, coatings, or as specialty additives. The development of fluorescence-based assays can further accelerate the screening process for various chemical reactions and enzyme activities. nih.govacs.org

Q & A

Q. What are the established synthesis routes for N,N-dioctyl bromoacetamide, and what analytical methods validate its purity?

N,N-Dioctyl bromoacetamide is synthesized via N-alkylation of bromoacetyl bromide with dioctylamine. The reaction typically occurs in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen, followed by purification via silica gel chromatography using hexane/ethyl acetate gradients . Purity is validated using 1H-NMR (e.g., δ 3.83 ppm for methylene protons adjacent to bromine) and LC-MS (M+H calculated: 176.96) . For analogous N,N-dialkyl bromoacetamides, alkylation conditions (solvent, temperature) are critical to minimize by-products like N-monoalkyl derivatives .

Q. What solvents are compatible with N,N-dioctyl bromoacetamide, and how does its solubility profile impact experimental design?

The dioctyl chain confers hydrophobicity, making the compound soluble in chloroform (CHCl₃) , THF , and dichloromethane (DCM) , but insoluble in water . This solubility dictates reaction media choices (e.g., organic/aqueous biphasic systems) and purification strategies (e.g., liquid-liquid extraction to remove polar impurities).

Q. What safety precautions are essential when handling N,N-dioctyl bromoacetamide?

Bromoacetamide derivatives release toxic bromine vapors (Br⁻) upon decomposition and may cause severe skin irritation . Use PPE (gloves, goggles), conduct reactions in a fume hood , and store the compound away from heat/light. Training in chemical hazard awareness and emergency response (e.g., eye wash protocols) is mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in N,N-dioctyl bromoacetamide synthesis?

Optimization involves:

- Temperature control : Maintaining 0°C during bromoacetyl bromide addition reduces side reactions .

- Solvent selection : THF or acetone-water mixtures improve reagent solubility and reaction homogeneity .

- Stoichiometry : A 1:1 molar ratio of bromoacetyl bromide to dioctylamine minimizes N-monoalkyl by-products . Advanced monitoring via in situ FTIR or HPLC tracks intermediate formation .

Q. What advanced analytical techniques resolve challenges in characterizing N,N-dioctyl bromoacetamide and its degradation products?

- High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks and detects trace impurities.

- X-ray crystallography elucidates solid-state structure, critical for understanding reactivity .

- Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition thresholds (~150°C) .

Q. How does N,N-dioctyl bromoacetamide’s stability vary under different storage and reaction conditions?

- pH sensitivity : Decomposes in acidic/basic conditions via hydrolysis of the acetamide bond. Neutral buffers are recommended .

- Light exposure : UV irradiation accelerates bromine release; store in amber vials under inert gas .

- Long-term stability : Refrigeration (-20°C) in anhydrous solvents extends shelf life beyond 6 months .

Q. What role does N,N-dioctyl bromoacetamide play in synthesizing functional polymers or bioactive molecules?

The compound serves as an alkylating agent in polymer networks. For example, it can functionalize protein cages or dendrimers by reacting with thiol or amine groups, enabling controlled branching . In medicinal chemistry, its lipophilicity enhances membrane permeability in drug conjugate syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.